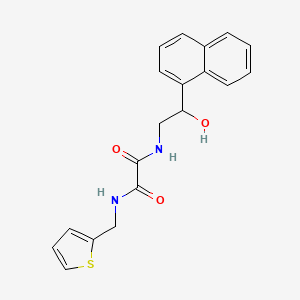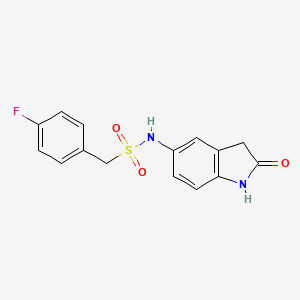
2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives bearing the pyrazole and pyridone frameworks involves interactions between specific acetamide moieties and various reagents. For instance, the reaction of N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide with 3-methyl-1H-pyrazol-5(4H)-one under certain conditions generates pyrazole derivatives. Similarly, pyridinone derivatives are obtained through cyclization reactions involving specific acetamide scaffolds and malononitrile in the presence of catalysts such as piperidine (Arafat et al., 2022).
Molecular Structure Analysis
The molecular structure of compounds related to the subject chemical has been elucidated through spectroscopic methods and X-ray crystallography. These analyses reveal the importance of hydrogen bonding and other non-covalent interactions in determining the solid-state structures of these compounds. For example, crystal structures of C,N-disubstituted acetamides show complex hydrogen bond-mediated sheet formations (Narayana et al., 2016).
Chemical Reactions and Properties
Oxidation reactivity of pyridin-2-yl acetamides has been investigated, showing that different oxidants and conditions lead to various products. This highlights the versatile reactivity of the compound under study, which can undergo multiple transformation pathways depending on the experimental setup (Pailloux et al., 2007).
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
- Hydrogen Bonding and Self Assembly : A study by Chkirate et al. (2019) explored pyrazole-acetamide derivatives, which are structurally related to your compound of interest, for their role in forming coordination complexes. These complexes exhibited significant antioxidant activity, highlighting their potential in biochemical applications (Chkirate et al., 2019).
Cytotoxic Activity
- Potential Anticancer Agents : Al-Sanea et al. (2020) investigated derivatives of pyrazol1-yl acetamide, similar to your compound, for anticancer properties. One compound showed notable cancer cell growth inhibition, indicating the potential use of these compounds in cancer research (Al-Sanea et al., 2020).
Chemical Oxidation
- Oxidation Reactivity : Pailloux et al. (2007) described the synthesis and chemical oxidation of compounds structurally akin to the chemical of interest. This research provides insight into the reactivity channels which could be relevant for further chemical or pharmacological investigations (Pailloux et al., 2007).
Synthesis of Novel Compounds
- Innovative Compound Synthesis : Research by Palamarchuk et al. (2019) involved the creation of new compounds using a process that could apply to synthesizing derivatives of your compound. This demonstrates the versatility and potential for creating novel molecules for various scientific applications (Palamarchuk et al., 2019).
Other Applications
- Labeling and Biochemical Analysis : Latli et al. (2015) discussed the synthesis of a novel five-lipoxygenase activity protein inhibitor labeled with carbon-14 and deuterium, which is structurally related to the compound . This highlights its use in biochemical studies and drug development (Latli et al., 2015).
Propiedades
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c1-24-10-14(9-23-24)13-4-12(6-21-8-13)7-22-18(25)11-26-17-3-2-15(19)5-16(17)20/h2-6,8-10H,7,11H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWUVSSZIXAINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

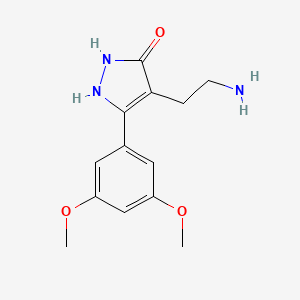
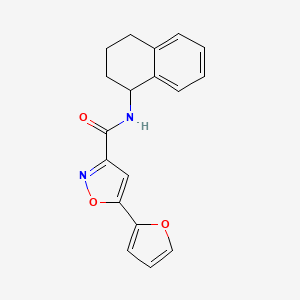
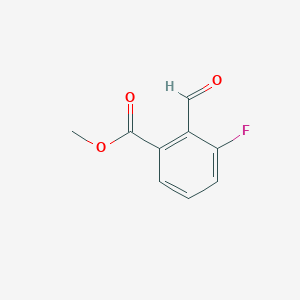
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)benzamide](/img/structure/B2485320.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2485322.png)
![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)
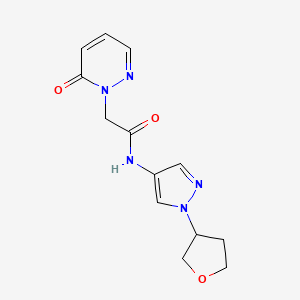
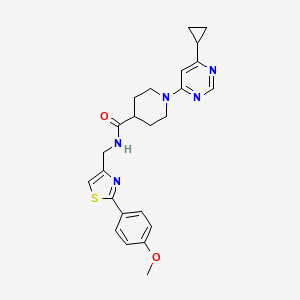
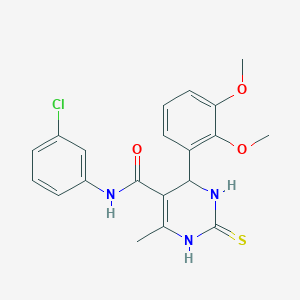
![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)
